N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a pyrimidinyl group attached to a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the piperidine ring and the final coupling with the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-1-[6-(4-hydroxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical and biological properties.
N-(2-bromophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H22ClN5O
- Molecular Weight : 407.9 g/mol
The presence of a chlorophenyl group and a methoxyphenyl moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Dopamine Receptor Affinity : Compounds related to this compound have shown high affinity for dopamine receptors, particularly the D4 receptor. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity and selectivity over other receptors such as D2 and serotonin 5-HT1A receptors .
- Antiproliferative Activity : Similar pyrimidine derivatives have been studied for their antiproliferative effects on cancer cell lines. These compounds often inhibit key signaling pathways involved in cell proliferation and survival, which could be relevant for therapeutic applications in oncology .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.
Biological Activity Data
The following table summarizes key biological activities associated with structurally similar compounds:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Dopamine Receptor Studies : A study focused on the structure-affinity relationship (SAR) of piperazine derivatives indicated that modifications on the phenyl rings significantly influenced receptor binding affinity, emphasizing the importance of molecular structure in therapeutic efficacy .
- Antiparasitic Activity : Research into similar pyrimidine compounds revealed that specific substitutions could enhance antiparasitic activity while maintaining metabolic stability, suggesting that this compound could be optimized for similar applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWIFNVPXGGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.